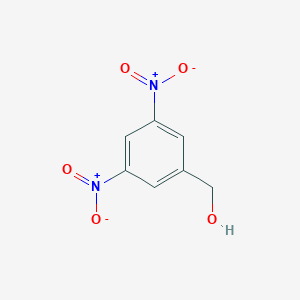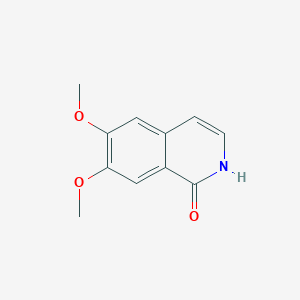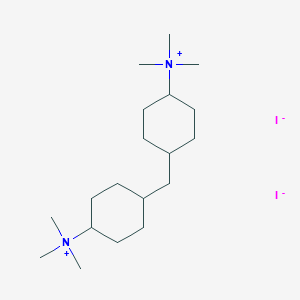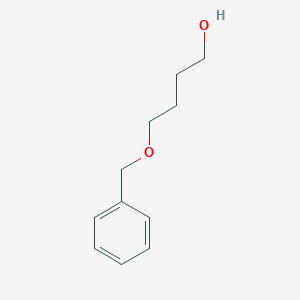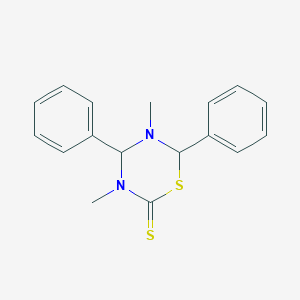
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione (DDTT) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DDTT is a sulfur-containing compound that exhibits a range of interesting biological activities, making it a promising target for drug development.
Mécanisme D'action
The exact mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes involved in cell growth and proliferation, and the induction of apoptosis in cancer cells. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Effets Biochimiques Et Physiologiques
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the disruption of the cell membrane of bacteria and fungi. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its broad range of biological activities, which make it a promising target for drug development. However, one of the limitations of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its potential as an antioxidant. Further studies are also needed to fully elucidate the mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with phenylacetic acid, followed by cyclization with acetic anhydride. Other methods include the reaction of 2-phenyl-1,3-thiazolidine-4-one with carbon disulfide and potassium hydroxide, and the reaction of thiosemicarbazide with phenylglyoxylic acid.
Applications De Recherche Scientifique
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been studied for its potential use as an antioxidant, with promising results.
Propriétés
Numéro CAS |
16486-28-5 |
|---|---|
Nom du produit |
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
Formule moléculaire |
C17H18N2S2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3,5-dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-18-15(13-9-5-3-6-10-13)19(2)17(20)21-16(18)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clé InChI |
VWLWUCKZXTYFGA-UHFFFAOYSA-N |
SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
SMILES canonique |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Autres numéros CAS |
16486-28-5 |
Synonymes |
NIP 200 NIP-200 tetrahydro-3,5-dimethyl-4,6-diphenyl-2H-1,3,5-thiadiazine-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
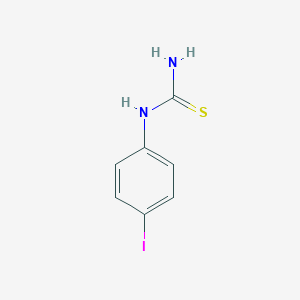
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
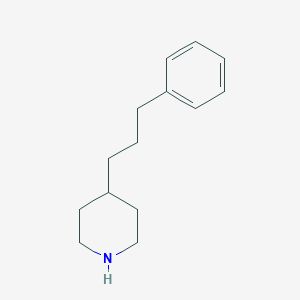
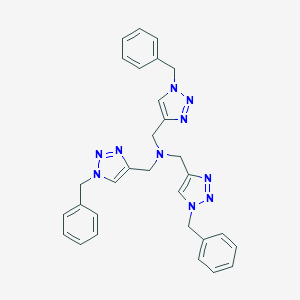
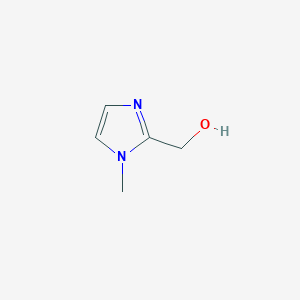
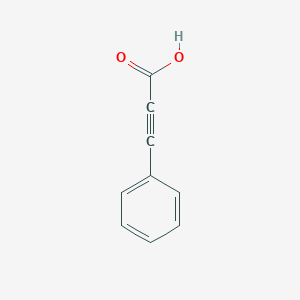
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
